N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
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Overview
Description
N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of solvents like ethanol, methanol, and dimethylformamide, along with catalysts such as palladium on carbon (Pd/C) and bases like sodium bicarbonate (NaHCO3) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce secondary alcohols .
Scientific Research Applications
N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 4,6-dihydroxy-2-methylpyrimidine
- 2-aminothiazole derivatives
Uniqueness
N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide stands out due to its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C40H59N5O8 |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50) |
InChI Key |
ABPYUKBBMCBILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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